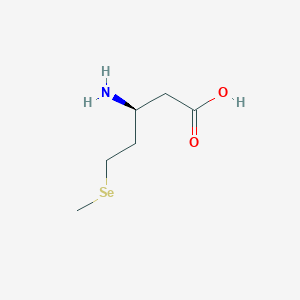
L-|A-Homoselenomethionine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-|A-Homoselenomethionine is an organic selenium compound that is structurally similar to methionine, an essential amino acid. It is one of the naturally occurring forms of selenium found in various plant materials such as cereal grains, soybeans, and enriched yeast . Selenium is an essential trace element that plays a crucial role in various biological processes, including antioxidant defense, thyroid function, and immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-|A-Homoselenomethionine typically involves several steps:
Alkylation and Bromination: Methionine is first alkylated and then brominated to form bromohomoserine bromate.
Reduction and Selenation: Selenium reacts with reducing agents to form disodium diselenide, which then reacts with bromohomoserine bromate to produce selenocysteine.
Final Conversion: Selenocysteine is then converted to this compound through reduction with sodium triacetoxyborohydride and methyl iodide.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthesis process to achieve higher yields and purity. One such method includes the use of sodium triacetoxyborohydride as a reductant, which has been shown to improve the yield of intermediate products and the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-|A-Homoselenomethionine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced to form selenol compounds.
Substitution: It can undergo substitution reactions to form various selenium-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and sodium triacetoxyborohydride are commonly used.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
Selenoxide Derivatives: Formed through oxidation reactions.
Selenol Compounds: Formed through reduction reactions.
Various Selenium-Containing Compounds: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
L-|A-Homoselenomethionine has a wide range of scientific research applications:
Wirkmechanismus
L-|A-Homoselenomethionine exerts its effects primarily through its antioxidant properties. It helps deplete reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant . This compound can be incorporated into proteins, replacing methionine, and forming selenoproteins that protect against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C6H13NO2Se |
|---|---|
Molekulargewicht |
210.14 g/mol |
IUPAC-Name |
(3S)-3-amino-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI-Schlüssel |
VVAPFFYTRIIOPT-RXMQYKEDSA-N |
Isomerische SMILES |
C[Se]CC[C@H](CC(=O)O)N |
Kanonische SMILES |
C[Se]CCC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)
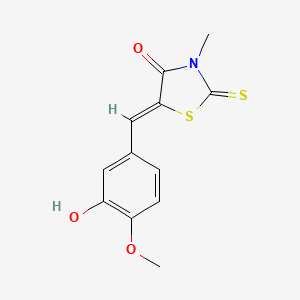

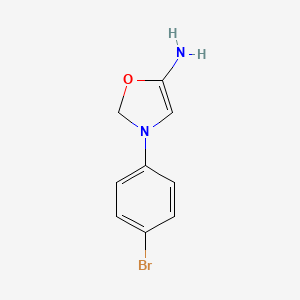

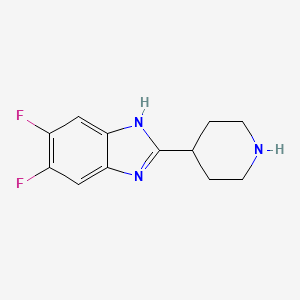
![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(E)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B14797147.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)
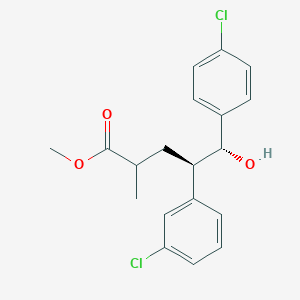

![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
